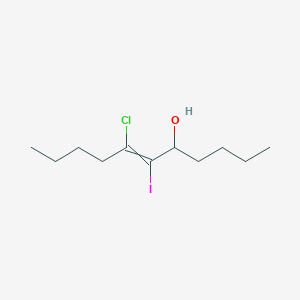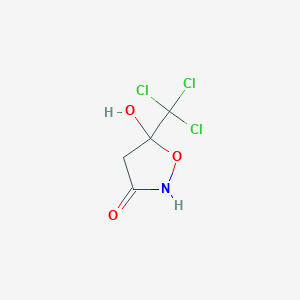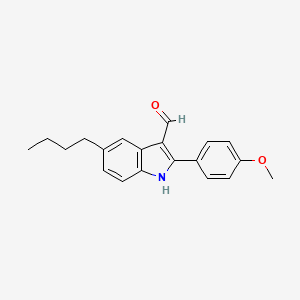
Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-メチルブチル)ピリジン-1(4H)-カルボン酸フェニルエステルは、ピリジン誘導体のクラスに属する化学化合物です。これらの化合物は、その多様な生物活性で知られており、しばしば医薬品化学において医薬品の開発に使用されています。
準備方法
合成経路と反応条件
4-(3-メチルブチル)ピリジン-1(4H)-カルボン酸フェニルエステルの合成は、通常、ピリジン誘導体をフェニル基と3-メチルブチル基で置換する反応を含みます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、4-ピリジンカルボン酸と3-メチルブチルブロミドを縮合反応させることです。この反応は通常、ジメチルホルムアミド(DMF)などの有機溶媒中で、エステル結合の形成を促進するために高温で行われます。
工業生産方法
工業的な設定では、4-(3-メチルブチル)ピリジン-1(4H)-カルボン酸フェニルエステルの生産は、連続フロー反応器を使用してスケールアップできます。この方法は、温度や圧力などの反応条件をより適切に制御できるため、最終製品の収率と純度が向上します。触媒と最適化された反応パラメータを使用すると、合成プロセスの効率をさらに高めることができます。
化学反応の分析
反応の種類
4-(3-メチルブチル)ピリジン-1(4H)-カルボン酸フェニルエステルは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応するカルボン酸やケトンを形成します。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができ、アルコールやアミンを形成します。
置換: ピリジン環は、使用する試薬と条件に応じて、求電子置換反応または求核置換反応を受ける可能性があります。一般的な試薬には、ハロゲン、アルキル化剤、アミンやチオールなどの求核剤が含まれます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム(KMnO4)。
還元: 乾燥エーテル中の水素化リチウムアルミニウム(LiAlH4)またはメタノール中の水素化ホウ素ナトリウム(NaBH4)。
置換: 触媒の存在下でのハロゲン(Cl2、Br2)、塩基の存在下でのアルキル化剤(ハロゲン化アルキル)、極性溶媒中の求核剤(アミン、チオール)。
生成される主な生成物
酸化: カルボン酸、ケトン。
還元: アルコール、アミン。
置換: ハロゲン化誘導体、アルキル化誘導体、置換ピリジン誘導体。
科学的研究の応用
4-(3-メチルブチル)ピリジン-1(4H)-カルボン酸フェニルエステルは、次のような科学研究におけるいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 抗菌、抗真菌、抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: 特に疾患経路に関与する特定の酵素や受容体の阻害剤として、医薬品開発における潜在的な使用について調査されています。
産業: 特殊化学品、農薬、材料科学の開発に使用されています。
作用機序
4-(3-メチルブチル)ピリジン-1(4H)-カルボン酸フェニルエステルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、酵素の活性部位に結合し、その活性を阻害し、その結果、酵素が関与する生化学的経路に影響を与えることができます。受容体標的の場合、この化合物はアゴニストまたはアンタゴニストとして作用し、受容体のシグナル伝達経路を調節し、さまざまな生理学的効果をもたらします。
類似化合物との比較
4-(3-メチルブチル)ピリジン-1(4H)-カルボン酸フェニルエステルは、次のような他のピリジン誘導体と比較することができます。
- 4-(2-メチルプロピル)ピリジン-1(4H)-カルボン酸フェニルエステル
- 4-(3-メチルブチル)ピリジン-1(4H)-カルボン酸フェニルアミド
- 4-(3-メチルブチル)ピリジン-1(4H)-カルボンアルデヒド
これらの化合物は、類似の構造的特徴を共有していますが、置換基が異なるため、化学反応性、生物活性、潜在的な応用が異なります。4-(3-メチルブチル)ピリジン-1(4H)-カルボン酸フェニルエステルにおけるフェニル基と3-メチルブチル基のユニークな組み合わせは、その独特の特性に貢献し、研究開発のための貴重な化合物となっています。
特性
CAS番号 |
651053-60-0 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC名 |
phenyl 4-(3-methylbutyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21NO2/c1-14(2)8-9-15-10-12-18(13-11-15)17(19)20-16-6-4-3-5-7-16/h3-7,10-15H,8-9H2,1-2H3 |
InChIキー |
ZUOGQADCUMGIMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)

![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)

![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)


![3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12588356.png)


![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
